![molecular formula C19H21N3O3S B2839651 2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methyl-N-phenylacetamide CAS No. 2320960-26-5](/img/structure/B2839651.png)

2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methyl-N-phenylacetamide

カタログ番号 B2839651

CAS番号:

2320960-26-5

分子量: 371.46

InChIキー: GPJRKASKDICGFP-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

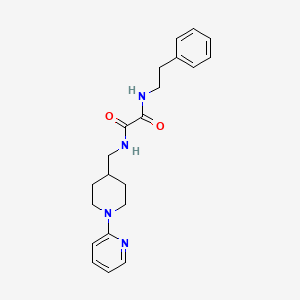

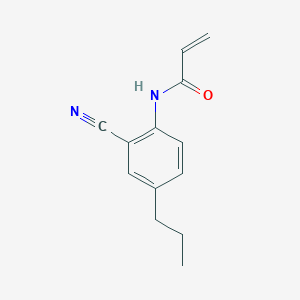

The compound “2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methyl-N-phenylacetamide” is a derivative of thieno[2,3-d]pyrimidine . Thieno[2,3-d]pyrimidines are known for their potential in targeted therapy for PI3K, a lipid kinase involved in cancer progression .

Synthesis Analysis

The synthesis of similar thieno[2,3-d]pyrimidine derivatives involves several steps . The process starts with substituted aldehydes, HCl, and DMF under reflux conditions. This is followed by a reaction with POCl3, again under reflux. Finally, morpholine is added in a solution of absolute ethanol and absolute isopropanol, and the mixture is refluxed .Molecular Structure Analysis

The molecular structure of this compound includes a total of 53 bonds, including 30 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 3 double bonds, and 11 aromatic bonds . It also contains 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 secondary amide (aliphatic), and 1 urea .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thieno[2,3-d]pyrimidine derivatives are complex and involve multiple steps . The reactions include the use of substituted aldehydes, HCl, DMF, POCl3, and morpholine .科学的研究の応用

- Thieno[3,2-d]pyrimidines have been investigated for their potential as anticancer agents. Researchers have synthesized derivatives of this compound and evaluated their effects on cell proliferation in cancer cell lines such as MCF-7 and HCT116 .

- Thieno[3,2-d]pyrimidines, including our target compound, have shown anti-fibrotic potential. For instance:

- Sorafinib , a VEGFR-2 and PDGF-β inhibitor, reduced collagen deposition in a liver fibrosis model .

- HOE-077 , a prodrug of pyridine-2,4-dicarboxylic acid, inhibited collagen synthesis in rat and dog models .

- Other derivatives like ethyl 3,4-dihydroxybenzoate and S4682 also demonstrated anti-fibrotic effects .

- CW209292 displayed anti-fibrotic activity by blocking TGF-β1 expression in hepatic stellate cells .

- Nicotinic acid prevented fibrosis through antioxidant properties and reduced TGF-β expression .

- Researchers have developed efficient synthetic approaches to these compounds, including cyclization reactions using formic acid, triethyl orthoformate, and other reagents .

- Additionally, Lewis acids like Hf(OTf)4 have been used in the Biginelli reaction for synthesizing related pyrano[2,3-d]pyrimidine-2,4-dione derivatives .

Anticancer Properties

Anti-fibrotic Activity

Catalysis and Synthetic Methods

作用機序

将来の方向性

特性

IUPAC Name |

2-(3-butyl-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl)-N-methyl-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N3O3S/c1-3-4-11-21-18(24)17-15(10-12-26-17)22(19(21)25)13-16(23)20(2)14-8-6-5-7-9-14/h5-10,12,17H,3-4,11,13H2,1-2H3/q+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSKYORXWKGVGBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2C(=[N+](C1=O)CC(=O)N(C)C3=CC=CC=C3)C=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N3O3S+ |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methyl-N-phenylacetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![7-hydroxy-1,3-dimethyl-9-naphthalen-2-yl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2839569.png)

![2-amino-7,7-dimethyl-5-oxo-4-[4-(trifluoromethoxy)phenyl]-6,8-dihydro-4H-chromene-3-carbonitrile](/img/structure/B2839572.png)

![1-[2-(naphthalen-1-yloxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B2839579.png)

![1-(benzo[d]thiazol-2-yl)azetidin-3-yl 4-phenyltetrahydro-2H-pyran-4-carboxylate](/img/structure/B2839581.png)

![4-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2839582.png)

![N-benzo[e][1,3]benzothiazol-2-yl-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2839583.png)

![N-(3-methyl-1,3-benzothiazol-2-ylidene)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2839587.png)

![3-(4-methoxyphenyl)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide](/img/structure/B2839591.png)